3-Methylanisole
Overview
Description
3-Methylanisole, also known as 1-Methoxy-3-methylbenzene, is an organic compound with the formula CH3C6H4OCH3 . It is a colorless liquid that is soluble in alcohol but poorly soluble in water . It is widely used in chemical reactions as intermediates to obtain target materials such as dyes, pharmaceuticals, perfumes, photo initiators, and agrochemicals .
Synthesis Analysis
3-Methylanisole can be synthesized from m-Cresol and Dimethyl carbonate .
Molecular Structure Analysis
The molecular formula of 3-Methylanisole is C8H10O . It consists of a disubstituted benzene ring with a methoxy group and one methyl group .
Chemical Reactions Analysis
3-Methylanisole is widely used in chemical reactions as intermediates to obtain target materials such as dyes, pharmaceuticals, perfumes, photo initiators, and agrochemicals .
Physical And Chemical Properties Analysis
3-Methylanisole has a molecular weight of 122.16 g/mol . It is a colorless liquid at room temperature . It has a boiling point of 175-176 °C and a density of 0.969 g/mL at 25 °C . The refractive index is 1.513 .
Scientific Research Applications
Synthesis and Chemical Reactions
Dye Synthesis : 3-Methylanisole is used in the synthesis of black fluorane dye, crucial for manufacturing thermal papers. A study by Xie et al. (2020) demonstrated a continuous homogeneous bromination technology in a modular microreaction system to produce 4-bromo-3-methylanisole, a key intermediate in dye synthesis (Xie, Wang, Deng, & Luo, 2020).
Molecular Structure and Dynamics : Ferres et al. (2018) analyzed the microwave spectrum of 3-methylanisole, revealing two conformers and providing insight into torsional barriers and molecular dynamics (Ferres, Stahl, & Nguyen, 2018).
Electron Spectroscopy : Álvarez-Valtierra et al. (2006) studied the rotationally resolved fluorescence excitation spectra of 3-methylanisole, contributing to understanding the internal rotation barriers and molecular structure in different states (Álvarez-Valtierra, Yi, & Pratt, 2006).
Alkaloid Synthesis : Sladojevich et al. (2011) developed an efficient strategy to access the core of calyciphylline A-type alkaloids, starting from 3-methylanisole (Sladojevich, Michaelides, Darses, Ward, & Dixon, 2011).
Catalytic Upgrading : Studies on the catalytic upgrading of lignin-derived bio-oil, represented by 4-methylanisole, explored the reaction networks and optimization of the process for renewable fuel production (Saidi et al., 2021).
Toxicokinetics and Metabolism
- Toxicokinetic Studies : Brandon et al. (2015) implemented toxicokinetic analyses in a rat developmental immunotoxicity study with 4-methylanisole, offering insights into its metabolism and internal exposure concentrations (Brandon et al., 2015).
Spectroscopy and Ionization Studies
Mass Analyzed Threshold Ionization : Huang, Li, & Tzeng (2005) conducted mass analyzed threshold ionization spectroscopy of p-methylanisole cation, providing data on molecular interactions in the cationic state (Huang, Li, & Tzeng, 2005).
- with transition metal ions in the gas phase, revealing insights into the chemical behavior of methylanisole isomers (Chamot-Rooke, Tortajada, & Morizur, 1995).
- Catalytic Oxidation : ReddyBenjaram, Ibram, & Biswajit (1997) explored the vapor-phase partial oxidation of 4-methylanisole to p-anisaldehyde, focusing on the effectiveness of various catalysts, including V2O5/Ga2O3-TiO2 (ReddyBenjaram, Ibram, & Biswajit, 1997).
Other Applications
Organic Electrosynthesis : Attour et al. (2008) investigated an electrochemical microreactor for the synthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal, providing insights into the electrosynthesis process and reaction optimization (Attour et al., 2008).
Photocycloaddition Studies : Jans et al. (1982) conducted a study on the photoaddition of ethylvinylether to 3-methylanisole, resulting in the formation of various tricyclooctene derivatives, thus contributing to the understanding of photocycloaddition mechanisms (Jans, Arkel, Dijk-Knepper, & Cornelisse, 1982).
Safety And Hazards
3-Methylanisole is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to use only non-sparking tools . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Future Directions
properties
IUPAC Name |
1-methoxy-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIGJGFTADMDOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051500 | |
Record name | 3-Methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051500 | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [Alfa Aesar MSDS] | |
Record name | 3-Methylanisole | |
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Vapor Pressure |
1.5 [mmHg] | |
Record name | 3-Methylanisole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10793 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
3-Methylanisole | |
CAS RN |
100-84-5 | |
Record name | 3-Methylanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-3-methylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100845 | |
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Record name | 3-Methylanisole | |
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Record name | Benzene, 1-methoxy-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3-Methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-METHOXY-3-METHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI9I3Y6WTZ | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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